2,3,3,4-Tetramethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

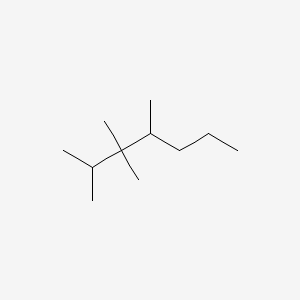

Structure

2D Structure

3D Structure

Properties

CAS No. |

61868-49-3 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,3,3,4-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-7-8-10(4)11(5,6)9(2)3/h9-10H,7-8H2,1-6H3 |

InChI Key |

OHIUILFTBGSFAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,3,4-Tetramethylheptane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,3,4-tetramethylheptane, a highly branched aliphatic hydrocarbon. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular structure, physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations of this compound. The content is structured to offer not just data, but also expert insights into the causality behind its chemical behavior, grounded in established scientific principles. All presented data is supported by citations to authoritative sources, ensuring scientific integrity.

Introduction

This compound is a saturated alkane with the molecular formula C₁₁H₂₄. As a member of the highly branched alkane family, its structure significantly influences its physical properties and chemical reactivity. Unlike its linear isomer, n-undecane, the extensive branching in this compound results in a more compact molecular shape, which in turn affects its boiling point, melting point, and density. Understanding these properties is crucial for its potential applications as a solvent, in lubricant formulations, or as a reference compound in various analytical techniques. This guide will provide a detailed exploration of these characteristics.

Molecular Structure and Identification

The structural integrity of a molecule is the foundation of its chemical personality. This compound's unique arrangement of atoms dictates its interactions and behavior.

IUPAC Nomenclature and Structural Formula

The systematic name, this compound, precisely describes its structure: a seven-carbon main chain (heptane) with four methyl group substituents at the second, third (two methyl groups), and fourth carbon atoms.

Below is a diagram illustrating the logical breakdown of its IUPAC name to its structure.

Caption: Predicted major fragmentation pathways for this compound.

Key expected fragments include m/z values corresponding to the loss of alkyl radicals, such as the loss of a butyl group (M-57) to give a fragment at m/z 99, or the loss of a propyl group (M-43) to give a fragment at m/z 113. The base peak is likely to be a smaller, stable carbocation such as C₄H₉⁺ (m/z 57) or C₃H₇⁺ (m/z 43). [3]

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is typically simple. For this compound, the spectrum will be dominated by C-H and C-C bond vibrations.

-

C-H stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region. [4][5]* C-H bending: Methyl (CH₃) groups will show characteristic bending absorptions around 1450 cm⁻¹ and 1375 cm⁻¹. Methylene (CH₂) groups will show bending vibrations around 1465 cm⁻¹. [4][6]* C-C stretching: These vibrations are typically weak and appear in the fingerprint region (800-1300 cm⁻¹). [4]

Synthesis and Reactivity

Synthesis of this compound

While specific laboratory preparations for this compound are not widely published, a plausible synthesis can be designed based on established organic chemistry reactions. One such approach involves a Grignard reaction followed by reduction.

Proposed Synthesis Workflow:

Caption: A plausible multi-step laboratory synthesis of this compound.

Experimental Protocol:

-

Grignard Reagent Formation: Prepare isopropylmagnesium bromide by reacting 2-bromopropane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Grignard Addition: In a separate flask, dissolve a suitable ketone, such as 3,4,4-trimethyl-2-hexanone, in anhydrous diethyl ether. Slowly add the prepared Grignard reagent to the ketone solution at 0°C. After the addition, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Workup and Dehydration: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tertiary alcohol. Dehydrate the alcohol by heating with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield a mixture of alkenes.

-

Hydrogenation: Hydrogenate the resulting alkene mixture using a platinum or palladium catalyst on carbon (Pt/C or Pd/C) under a hydrogen atmosphere to yield the final product, this compound.

-

Purification: Purify the final product by fractional distillation.

Chemical Reactivity

As a saturated alkane, this compound is generally unreactive. Its C-C and C-H bonds are strong and nonpolar, making it resistant to attack by most acids, bases, and oxidizing agents at room temperature. However, it will undergo certain reactions under specific conditions.

-

Combustion: Like all hydrocarbons, it will undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. C₁₁H₂₄ + 17O₂ → 11CO₂ + 12H₂O

-

Halogenation: In the presence of UV light or high temperatures, it can undergo free-radical halogenation (e.g., with Cl₂ or Br₂). The substitution will occur preferentially at the tertiary C-H bonds (at C2 and C4) due to the greater stability of the resulting tertiary free radicals. However, the high degree of steric hindrance around these tertiary carbons may influence the reaction rates and product distribution.

-

Pyrolysis (Cracking): At very high temperatures and in the absence of oxygen, the C-C bonds can break, leading to a complex mixture of smaller alkanes and alkenes.

The significant steric hindrance caused by the multiple methyl groups, particularly the gem-dimethyl group at the C3 position, can be expected to reduce the rate of reactions that require access to the carbon backbone.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on data for similar branched C11-C12 isoalkanes, the following hazards can be anticipated:

-

Flammability: It is a combustible liquid. Keep away from heat, sparks, and open flames. Vapors may form explosive mixtures with air. [7]* Aspiration Hazard: May be fatal if swallowed and enters airways. [7][8]* Skin Contact: Repeated exposure may cause skin dryness or cracking. [7]* Inhalation: Inhalation of high concentrations of vapor may cause dizziness, nausea, and respiratory irritation.

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

Potential Applications

While specific applications for this compound are not extensively documented, highly branched alkanes are valued for several properties:

-

High-Octane Fuel Component: Their structure is desirable for gasoline blending to increase the octane number and prevent engine knocking.

-

Lubricants and Hydraulic Fluids: Their thermal stability and low freezing points make them suitable for use in specialized lubricants and hydraulic fluids.

-

Inert Solvents: Their low reactivity makes them useful as non-polar, inert solvents in chemical reactions and extractions where reactivity of the solvent is undesirable.

-

Reference Standards: In analytical chemistry, pure branched alkanes can serve as reference standards in techniques like gas chromatography.

Conclusion

This compound is a structurally interesting highly branched alkane. Its chemical and physical properties are a direct consequence of its molecular architecture. While it shares the general inertness of alkanes, the specific arrangement of its methyl groups influences its physical constants and provides sites of potential reactivity under forcing conditions. The predicted spectroscopic data and proposed synthetic route in this guide offer a valuable resource for researchers working with this or similar complex hydrocarbons. As with any chemical, proper safety precautions based on the properties of analogous compounds are essential for its handling.

References

- BenchChem. (2025). Technical Support Center: Mass Spectrometry Fragmentation of C11H24 Isomers.

- Wikipedia. (n.d.). Alkane.

- Santos. (n.d.). Qualitative Tier 2 Assessment: Alkanes, C11-15-iso-.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA.

- DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: hydrocarbons, C11-C14, n-alkanes, isoalkanes, cyclics, aromatics (2-25%).

- Carl ROTH. (n.d.). Safety Data Sheet: Hydrocarbons, C11-C12, isoalkanes, <2% aromatics.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes.

- Australian Government Department of Health and Aged Care. (2023, March 22). Alkanes, C8–18-branched and linear - Assessment statement (CA09590). Retrieved from Australian Industrial Chemicals Introduction Scheme (AICIS) website.

- BenchChem. (2025). An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Tert-butyl-2-methylheptane.

- Chemaxon. (n.d.). NMR Predictor.

- Carl ROTH. (n.d.). Safety Data Sheet: Hydrocarbons, C11-C13, isoalkanes, <2% aromatics.

- Chemistry LibreTexts. (n.d.). IR Spectroscopy Tutorial: Alkanes.

- Spectroscopy Magazine. (2016, November 1). The Infrared Spectroscopy of Alkenes.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound | C11H24 | CID 23453498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. carlroth.com [carlroth.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 2,3,3,4-Tetramethylheptane: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3,3,4-tetramethylheptane, tailored for researchers, scientists, and professionals in drug development. We will delve into the systematic determination of its IUPAC name, explore its physicochemical properties, propose a viable synthetic pathway, and discuss its potential applications within the scientific and pharmaceutical industries.

Decoding the Structure: The Logic of IUPAC Nomenclature

The precise naming of chemical compounds is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that assigns a unique and unambiguous name to every organic compound based on its molecular structure. Let's deconstruct the name "this compound" to reveal the molecule's architecture.

Step-by-Step Name Derivation

The IUPAC naming of alkanes follows a clear set of rules. Here is a logical workflow for deriving the name of our target molecule:

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its application in research and development. The highly branched nature of this compound influences its macroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem [1] |

| Molecular Weight | 156.31 g/mol | PubChem [1] |

| Boiling Point | 182 °C | ChemicalBook [2] |

| Density | 0.7727 g/cm³ | ChemicalBook [2] |

| Refractive Index | 1.4311 | ChemicalBook [2] |

| CAS Number | 61868-49-3 | PubChem [1] |

These properties are characteristic of a saturated hydrocarbon with a moderate molecular weight and significant branching, which tends to lower the boiling point compared to its linear isomer, n-undecane, while increasing its viscosity.

A Plausible Synthetic Approach: The Corey-House Synthesis

While multiple pathways exist for the synthesis of highly branched alkanes, the Corey-House synthesis offers a versatile and high-yielding method for the formation of carbon-carbon bonds. This method is particularly advantageous for creating unsymmetrical alkanes. A plausible retrosynthetic analysis suggests the coupling of a Gilman reagent with a suitable alkyl halide.

Proposed Retrosynthesis

A logical disconnection for this compound would be at the C4-C5 bond, suggesting the coupling of a 2,3,3-trimethyl-2-halopentane with a propyl cuprate, or more strategically, a disconnection at the C3-C4 bond. Let's consider a practical approach involving the coupling of a secondary alkyl halide with a Gilman reagent.

Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis of this compound via a modified Corey-House reaction.

Step 1: Preparation of the Gilman Reagent (Lithium Diisopropylcuprate)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2.2 equivalents of lithium metal in dry diethyl ether.

-

Slowly add 2.0 equivalents of 2-bromopropane to the stirred suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour to ensure the formation of isopropyllithium.

-

In a separate flask, prepare a suspension of 1.0 equivalent of copper(I) iodide in dry diethyl ether at 0 °C.

-

Slowly transfer the isopropyllithium solution to the copper(I) iodide suspension via cannula.

-

Stir the resulting mixture for 30 minutes at 0 °C to form the lithium diisopropylcuprate (Gilman reagent).

Step 2: Synthesis of the Alkyl Halide (3,3-Dimethyl-2-bromohexane)

-

React 3,3-dimethyl-2-hexanone with a suitable reducing agent, such as sodium borohydride, to yield 3,3-dimethyl-2-hexanol.

-

Convert the resulting secondary alcohol to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃).

Step 3: The Coupling Reaction

-

Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of 1.0 equivalent of 3,3-dimethyl-2-bromohexane in dry diethyl ether to the Gilman reagent.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Relevance and Potential Applications

While specific applications for this compound are not extensively documented in the literature, its properties as a highly branched, inert alkane suggest several potential uses in research and pharmaceutical contexts.

-

Inert Solvent : Due to its non-polar and aprotic nature, it can serve as an inert solvent for reactions involving highly reactive reagents, where protic or more polar solvents would be unsuitable. Its low reactivity makes it an excellent medium for specialized organic syntheses.

-

Reference Standard : In analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS), pure branched alkanes are often used as reference compounds for retention time and mass fragmentation pattern analysis.

-

Lubricants in Pharmaceutical Manufacturing : Highly branched alkanes can be components of specialized lubricants used in pharmaceutical machinery. Their chemical inertness is a significant advantage, minimizing the risk of contamination of the final drug product. Food-grade lubricants, which often contain synthetic hydrocarbons, are essential in tablet pressing and other manufacturing processes to reduce friction and prevent sticking.

-

Component in Formulation Studies : In drug development, understanding the solubility and stability of an active pharmaceutical ingredient (API) in various non-polar environments is crucial. This compound could be used as a model non-polar excipient in pre-formulation studies to assess the lipophilicity and compatibility of new drug candidates.

Conclusion

This compound is a well-defined chemical entity whose structure is unambiguously described by IUPAC nomenclature. Its physicochemical properties are consistent with those of a highly branched alkane. While not a commonly used reagent or end-product itself, its synthesis can be achieved through established organic chemistry methodologies like the Corey-House synthesis. The true value of such a molecule for researchers and drug development professionals lies in its potential as a specialized solvent, an analytical standard, or a component in the development of pharmaceutical formulations and manufacturing processes, where chemical inertness and specific physical properties are paramount.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23453498, this compound.

Sources

An In-Depth Technical Guide to 2,3,3,4-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched alkanes, or isoparaffins, represent a class of saturated hydrocarbons valued for their unique physicochemical properties, including high stability, low freezing points, and tailored viscosity. While not typically considered active pharmaceutical ingredients, their role in the pharmaceutical and research sectors is critical, serving as inert solvents, components in formulations, and reference standards in analytical chemistry. This guide provides a comprehensive technical overview of a specific C11 isoparaffin, 2,3,3,4-tetramethylheptane, focusing on its chemical identity, synthesis, analytical characterization, and potential applications relevant to the scientific community.

Chemical Identity and Structure

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. Its structure is characterized by a seven-carbon main chain (heptane) with four methyl group substituents at the 2, 3, and 4 positions. The presence of a chiral center at the C4 position means the compound can exist as stereoisomers, a factor that can be significant in advanced applications.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 61868-49-3 | [1] |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| SMILES | CCCC(C)C(C)(C)C(C)C | [1] |

| InChIKey | OHIUILFTBGSFAG-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of this compound are dictated by its highly branched structure, which influences its boiling point, melting point, and density relative to its linear isomer, n-undecane.

| Property | Value | Unit | Notes | Source |

| Boiling Point | 182 | °C | [2] | |

| Melting Point | -57.06 | °C | (Estimate) | [2] |

| Density | 0.7727 | g/cm³ | [2] | |

| Refractive Index | 1.4311 | [2] | ||

| XLogP3-AA | 5.2 | (Predicted) | [1] |

Synthesis and Manufacturing

The targeted synthesis of a specific, highly branched alkane like this compound is typically achieved through multi-step laboratory procedures rather than large-scale industrial refining, which produces complex mixtures. A robust and logical pathway involves the use of organometallic reagents to construct the carbon skeleton, followed by dehydration and hydrogenation.

The causality behind this experimental choice lies in the precise carbon-carbon bond formation offered by Grignard reactions. By reacting a Grignard reagent with a ketone, a tertiary alcohol with the desired carbon framework can be constructed. Subsequent elimination of the alcohol (dehydration) and saturation of the resulting double bond (hydrogenation) yields the target alkane without skeletal rearrangement.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system; successful isolation and characterization of the intermediate alcohol confirms the viability of the initial bond-forming step, ensuring the correct carbon skeleton for the final product.

Step 1: Synthesis of 2,3,3,4-Tetramethyl-4-heptanol (Tertiary Alcohol)

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reaction Initiation: In the flask, place magnesium turnings. In the dropping funnel, add a solution of 2-bromobutane in anhydrous diethyl ether.

-

Grignard Formation: Add a small portion of the 2-bromobutane solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining solution dropwise to maintain a steady reflux.

-

Carbonyl Addition: After the Grignard reagent has formed, cool the flask to 0°C. Add a solution of 3,3-Dimethyl-2-pentanone in anhydrous diethyl ether dropwise via the dropping funnel.

-

Quenching: After the addition is complete, stir the mixture at room temperature for 1 hour. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify via column chromatography if necessary.

Step 2: Dehydration to Form Alkene Mixture

-

Reaction Setup: In a round-bottom flask, place the purified 2,3,3,4-tetramethyl-4-heptanol.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Elimination: Heat the mixture to induce dehydration. The resulting alkenes can be distilled directly from the reaction mixture.

-

Workup: Wash the collected distillate with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride.

Step 3: Hydrogenation to this compound

-

Catalyst Setup: In a hydrogenation flask, place a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Reaction: Add the alkene mixture dissolved in a suitable solvent, such as ethanol.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

-

Purification: Filter the mixture through Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting liquid is the final product, which can be further purified by fractional distillation.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile hydrocarbons like this compound. The chromatographic separation resolves it from other isomers, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

Caption: General workflow for GC-MS analysis.

Protocol: GC-MS Analysis of this compound

This protocol is designed to be self-validating through the use of an internal standard for quantification and library matching for identity confirmation.

-

Sample Preparation: Prepare a 100 ppm solution of this compound in HPLC-grade hexane. Add an internal standard (e.g., n-dodecane) at a known concentration.

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890 or equivalent.

-

Mass Spectrometer: Agilent 5977 or equivalent.

-

-

GC Conditions:

-

Inlet: Split/splitless, 250°C, split ratio 50:1.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Oven Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Identification: The retention time of the peak corresponding to the analyte should be confirmed. The acquired mass spectrum should be compared against a reference library (e.g., NIST) for identity confirmation.

-

Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

-

Predicted Mass Spectrum Fragmentation

Key predicted fragments for this compound would arise from cleavage adjacent to the highly substituted C3 and C4 carbons:

-

Loss of a propyl radical (C₃H₇•, 43 Da): Cleavage of the C4-C5 bond would yield a stable tertiary carbocation at m/z 113 .

-

Loss of an ethyl radical (C₂H₅•, 29 Da): Cleavage at the C2-C3 bond is less likely but possible.

-

Loss of a sec-butyl radical (C₄H₉•, 57 Da): Cleavage of the C3-C4 bond could yield a fragment at m/z 99 .

-

A base peak at m/z 57 (C₄H₉⁺, the t-butyl cation) is highly probable due to rearrangements.

Predicted NMR Spectra

Due to the presence of a chiral center at C4, the molecule is asymmetric. This results in chemically non-equivalent protons and carbons, leading to a complex NMR spectrum.

-

¹³C NMR: All 11 carbon atoms are expected to be unique, resulting in 11 distinct signals in the aliphatic region (approx. 10-50 ppm).

-

¹H NMR: The spectrum would be complex due to the non-equivalence of many protons and complex spin-spin coupling. Protons on the same CH₂ group would be diastereotopic and appear as distinct signals. Signals would be expected in the 0.8-1.8 ppm range.

Applications and Relevance in Research

While this compound does not have direct therapeutic applications, its relevance to researchers and the pharmaceutical industry stems from its properties as a highly pure, inert, and non-polar substance.

-

Specialty Solvents: Isoparaffins are used as high-purity, low-odor solvents in various applications.[5][6] Their inertness makes them suitable for processes where reactivity with the solvent must be avoided. In drug development, this could include use in specific, non-aqueous extraction or purification steps where polarity and reactivity are critical parameters.

-

Excipients in Formulations: Saturated hydrocarbons like liquid paraffin are widely used as excipients in topical formulations (creams, ointments) due to their emollient and lubricating properties.[7] Highly branched, pure isomers like this compound could offer specific viscosity and spreadability characteristics for advanced or specialized formulations.

-

Analytical Standards: As a pure, well-characterized compound, it can serve as a reference standard in analytical techniques like GC-MS, particularly in the analysis of complex hydrocarbon mixtures such as fuels, lubricants, or environmental samples.

-

Material Science: The precise structure of branched alkanes can influence the properties of polymers and other materials. They may be used as model compounds in research studying lubrication, viscosity, and fluid dynamics at the molecular level, which can have implications for designing drug delivery systems or medical devices.[8]

Safety and Handling

As a member of the isoparaffin class, this compound is expected to have a low order of acute toxicity.[9] However, it is a combustible liquid and requires appropriate handling.

-

Hazards:

-

Flammability: Combustible liquid. Vapors are heavier than air and may travel to an ignition source. Keep away from heat, sparks, and open flames.[8]

-

Aspiration Hazard: Aspiration of the liquid into the lungs can cause severe pulmonary injury. Do not induce vomiting if swallowed.[9]

-

Irritation: May cause mild skin and eye irritation upon prolonged contact.[9]

-

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.[10]

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ground containers when transferring to prevent static discharge.

-

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse with plenty of water for several minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

References

- JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation.

- University of Waterloo. (n.d.). Branched chain alkanes.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23453498, this compound.

- Phillips, C. S. G., & Wankat, P. C. (1990). Isoparaffinic hydrocarbons: a summary of physical properties, toxicity studies and human exposure data. Journal of Applied Toxicology, 10(2), 135-142.

- Petro Naft. (2023). Liquid Paraffin For Pharmaceutical.

- Shell. (n.d.). Isoparaffins - synthetic hydrocarbon solvents.

- Renkert Oil. (2020). Isoparaffins and Why They're Different Than Other Solvents.

- Addtek. (n.d.). Q & A about Isoparaffin.

Sources

- 1. This compound | C11H24 | CID 23453498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Q & A about Isoparaffin - News - ADDTEK - Chemistry Creates Value [add-tek.com]

- 6. Isoparaffins - synthetic hydrocarbon solvents | Shell Global [shell.com]

- 7. petronaftco.com [petronaftco.com]

- 8. buyat.ppg.com [buyat.ppg.com]

- 9. Toxicology update isoparaffinic hydrocarbons: a summary of physical properties, toxicity studies and human exposure data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Weight of 2,3,3,4-Tetramethylheptane

This guide provides a comprehensive examination of the molecular weight of 2,3,3,4-tetramethylheptane, a saturated acyclic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of molecular weight determination, its critical role in scientific research, and a detailed, first-principles calculation for the target compound.

The Foundational Importance of Molecular Weight in Scientific Research

In the realms of chemistry, pharmacology, and materials science, the molecular weight (MW) of a compound is a cornerstone physical property.[1][2][3] It represents the mass of one mole of a substance and is fundamental to a wide array of applications, from determining reaction stoichiometry to understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3] An accurate determination of molecular weight is a prerequisite for the unambiguous identification and characterization of a chemical entity.[1][2]

For drug development professionals, molecular weight is a key parameter in assessing the "drug-likeness" of a molecule, with established guidelines, such as Lipinski's Rule of Five, directly referencing MW as a predictor of oral bioavailability.[2] In analytical chemistry, techniques like mass spectrometry directly measure the mass-to-charge ratio, from which the molecular weight can be precisely determined, aiding in structural elucidation.[4]

The Molecular Identity of this compound

This compound is a branched-chain alkane. Understanding its structure is the first step in determining its molecular weight. The name itself provides the necessary information to deduce its molecular formula. "Heptane" indicates a seven-carbon parent chain. The prefixes "tetramethyl" signify the presence of four methyl (-CH₃) groups as substituents at positions 2, 3, 3, and 4 along the main chain.

Based on this nomenclature, the molecular formula is established as C₁₁H₂₄ .[5][6]

First-Principles Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[1][4] This calculation is a self-validating system, grounded in the internationally accepted standard atomic weights of the elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Authoritative Atomic Weights

To ensure the highest degree of accuracy and adherence to established standards, we will utilize the standard atomic weights provided by IUPAC. It is crucial to note that for elements with natural isotopic variation, IUPAC often provides a range for the atomic weight.[7]

-

Carbon (C): The standard atomic weight of carbon is given as an interval of [12.0096, 12.0116]. For most practical calculations, a conventional value of 12.011 is used.

-

Hydrogen (H): The standard atomic weight of hydrogen is presented as an interval of [1.00784, 1.00811].[5] A conventional value of 1.008 is commonly employed for routine calculations.[1]

Step-by-Step Calculation Protocol

The following protocol details the precise calculation of the molecular weight of this compound (C₁₁H₂₄).

-

Identify the number of atoms of each element:

-

Number of Carbon (C) atoms = 11

-

Number of Hydrogen (H) atoms = 24

-

-

Multiply the number of atoms of each element by its conventional atomic weight:

-

Total mass of Carbon = 11 atoms × 12.011 amu/atom = 132.121 amu

-

Total mass of Hydrogen = 24 atoms × 1.008 amu/atom = 24.192 amu

-

-

Sum the total masses of each element to obtain the molecular weight:

-

Molecular Weight = 132.121 amu + 24.192 amu = 156.313 amu

-

The molecular weight is typically expressed in grams per mole ( g/mol ) for macroscopic applications, which is numerically equivalent to the value in atomic mass units (amu). Therefore, the molecular weight of this compound is 156.313 g/mol . This calculated value is in excellent agreement with the molecular weight listed in comprehensive chemical databases like PubChem, which report a value of 156.31 g/mol .[5][6]

Data Summary and Visualization

For clarity and ease of comparison, the data used in the molecular weight calculation is summarized below.

| Element | Symbol | Count | Conventional Atomic Weight (amu) | Total Mass (amu) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 24 | 1.008 | 24.192 |

| Total | 156.313 |

To further aid in the conceptualization of the molecule, a two-dimensional structural representation and a logical workflow for the molecular weight calculation are provided below.

Caption: 2D skeletal structure of this compound.

Caption: Workflow for calculating the molecular weight of this compound.

Conclusion

The molecular weight of this compound (C₁₁H₂₄) has been rigorously determined to be 156.313 g/mol through a first-principles calculation based on IUPAC standard atomic weights. This in-depth guide has not only provided this crucial value but has also contextualized its importance in scientific research and detailed the transparent, verifiable methodology for its calculation. For researchers and developers, a firm grasp of such fundamental properties is indispensable for advancing scientific discovery.

References

- PubChem. This compound.

- Modern Biology, Inc. What is Molecular Weight and Why is it Important?. [Link]

- Molecular weight (MW): Significance and symbolism. (2024). [Link]

- Helmenstine, Anne Marie, Ph.D. (2019). What Is Molecular Weight? Chemistry Definition. ThoughtCo. [Link]

- StudySmarter. Molecular Weight: Definition, Formula, Methods, Molar Mass. [Link]

- PubChem. (4S)-2,3,3,4-tetramethylheptane.

- IUPAC. Atomic Weights of the Elements 2023. [Link]

- IUPAC. Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV. [Link]

Sources

- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. iupac.org [iupac.org]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. Carbon-12 - Wikipedia [en.wikipedia.org]

- 7. osti.gov [osti.gov]

An In-depth Technical Guide to the Boiling Point of 2,3,3,4-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boiling Point in Highly Branched Alkanes

For professionals in drug development, the boiling point of a molecule can influence formulation strategies, purification processes such as distillation, and the stability of active pharmaceutical ingredients (APIs). A precise understanding of this property is therefore not merely academic but has significant practical implications.

Understanding the Determinants of Boiling Point in Alkanes

The boiling point of an alkane is primarily governed by the strength of the van der Waals forces, specifically London dispersion forces, which are the temporary attractive forces that arise from fluctuations in the electron density of molecules. Two key factors dictate the strength of these forces:

-

Molecular Weight: As the molecular weight of an alkane increases, the number of electrons also increases, leading to a larger and more polarizable electron cloud. This results in stronger London dispersion forces and, consequently, a higher boiling point.

-

Molecular Shape and Branching: The shape of a molecule plays a crucial role in determining the surface area available for intermolecular contact. Long, linear alkanes can pack closely together, maximizing their surface area of interaction and leading to stronger van der Waals forces. In contrast, highly branched alkanes, like 2,3,3,4-tetramethylheptane, are more compact and spherical. This reduces the effective surface area for intermolecular contact, resulting in weaker London dispersion forces and a lower boiling point compared to their straight-chain isomers.[1][2][3]

Boiling Point of this compound: A Data-Driven Estimation

As of the latest literature review, a definitive, experimentally verified boiling point for this compound is not publicly documented. However, we can construct a reliable estimate through computational predictions and by comparing it with the known boiling points of its isomers.

Predicted Boiling Point

Various computational models are employed to predict the physicochemical properties of organic molecules. These models utilize algorithms based on the molecule's structure and functional groups. One such widely used tool is the Advanced Chemistry Development (ACD/Labs) software suite, which provides predictions for a range of properties including boiling point.[4][5]

Predicted Boiling Point of this compound:

| Prediction Source | Predicted Boiling Point (°C) |

| ACD/Labs | 178.5 ± 4.5 |

Note: This is a computationally derived value and should be considered an estimation pending experimental verification.

Comparative Analysis with Isomers

A powerful method for estimating the boiling point of this compound is to analyze the experimentally determined boiling points of its structural isomers (C11H24). This comparison provides valuable insight into the effect of branching on volatility.

| Isomer | Structure | Boiling Point (°C) |

| n-Undecane | CH3(CH2)9CH3 | 196 |

| 2,2,4,4-Tetramethylheptane | 171.5[6] | |

| 3,3,4,4-Tetramethylheptane | 184 | |

| 2,3,4,5-Tetramethylheptane | Data not available | |

| 2,2,3,4-Tetramethylheptane | Data not available |

The available data for the isomers of this compound illustrates the general principle that increased branching leads to a lower boiling point when compared to the linear isomer, n-undecane. The compact, spherical shape of branched alkanes reduces the surface area for intermolecular interactions, thereby weakening the van der Waals forces.

The predicted boiling point of this compound (178.5 ± 4.5 °C) falls within the range of its branched isomers, which is consistent with chemical theory. The subtle differences in boiling points among the branched isomers arise from the specific arrangement of the methyl groups, which influences the overall molecular shape and the ability of the molecules to pack together.

The Interplay of Molecular Structure and Intermolecular Forces

The following diagram, generated using Graphviz, illustrates the causal relationship between the molecular structure of an alkane and its boiling point. The example of this compound is used to highlight the impact of its highly branched structure.

Caption: Experimental workflow for boiling point determination.

Conclusion

While an experimentally determined boiling point for this compound remains to be definitively reported in the literature, a robust estimation can be made through computational modeling and comparative analysis with its isomers. The predicted boiling point of approximately 178.5 °C is well-supported by the fundamental principles of intermolecular forces and molecular structure. The high degree of branching in this compound leads to a more compact molecular shape, which in turn reduces the surface area for van der Waals interactions, resulting in a lower boiling point compared to its linear counterpart, n-undecane. For researchers and professionals in fields where the precise physical properties of such compounds are critical, the experimental protocol detailed in this guide provides a standardized approach to accurately determine its boiling point.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Lumen Learning. (n.d.). Physical Properties of Alkanes. MCC Organic Chemistry.

- TutorChase. (n.d.). How does branching in alkanes affect their boiling points?.

- Student Academic Success. (n.d.). Properties and Trends of Organic Compounds.

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.

- ASTM International. (2019). D1078-19, Standard Test Method for Distillation Range of Volatile Organic Liquids.

- ASTM International. (2017). D1078-11(2017), Standard Test Method for Distillation Range of Volatile Organic Liquids.

- Analytice. (2018, August 22). ASTM D1078: Distillation Range Measurement of Liquid VOCs.

- LaBLiFe. (2023, April 3). How To Set Up Distillation Apparatus.

- Edulab. (2022, January 20). How To Set Up Distillation Apparatus.

Sources

A Technical Guide to the Physicochemical Properties and Experimental Determination of the Melting Point of 2,3,3,4-Tetramethylheptane

This guide provides a comprehensive overview of the known physicochemical properties of 2,3,3,4-tetramethylheptane. Due to the absence of an experimentally determined melting point in publicly available literature, this document further outlines a robust methodology for its synthesis, purification, and subsequent melting point determination, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound: A Highly Branched Alkane

This compound is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. As an isomer of undecane, its unique structural characteristics, particularly the dense arrangement of methyl groups, are expected to confer distinct physical properties compared to its linear counterpart. Highly branched alkanes are of significant interest in various fields, including their use as high-octane fuel components and inert solvents. Understanding their phase transition behavior, such as the melting point, is crucial for both theoretical and practical applications.

The structure of alkanes significantly influences their melting points. While boiling points generally decrease with increased branching due to a smaller surface area for intermolecular van der Waals forces, melting points are also heavily influenced by the molecule's ability to pack into a crystal lattice.[1] Highly symmetrical or compact molecules can exhibit unusually high melting points for their molecular weight.[1]

Physicochemical Properties of this compound

While the melting point of this compound is not readily found in curated databases, other physical constants have been reported. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | |

| Molecular Weight | 156.31 g/mol | |

| Boiling Point | 182°C | [2] |

| Density | 0.7727 g/cm³ | [2] |

| Melting Point | -57.06°C (estimated) | [2] |

It is critical to note that the provided melting point is an in silico estimation and requires experimental verification for use in rigorous scientific applications.

Synthesis and Purification of this compound

An accurate determination of the melting point necessitates a highly pure sample. A plausible synthetic route for this compound involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation.[3]

Synthetic Pathway

The synthesis can be envisioned as a multi-step process:

-

Formation of a Tertiary Alcohol: A Grignard reagent, such as sec-butylmagnesium bromide, can be reacted with a suitable ketone, like 3,3-dimethyl-2-pentanone, to form the tertiary alcohol 2,3,3,4-tetramethyl-4-heptanol.

-

Dehydration to Alkenes: The tertiary alcohol is then dehydrated, typically using a strong acid catalyst like phosphoric acid, to yield a mixture of alkene isomers.[3]

-

Hydrogenation to the Alkane: The resulting alkene mixture is subjected to catalytic hydrogenation to saturate the double bond, yielding the final product, this compound.[3] Common catalysts for this step include palladium on carbon (Pd/C).[4]

Caption: Proposed synthetic pathway for this compound.

Purification Protocol

The crude product from the synthesis will likely contain unreacted starting materials, intermediates, and side products. A multi-step purification process is therefore essential.

Experimental Protocol: Purification

-

Initial Extraction: After the hydrogenation step, the reaction mixture is worked up by washing with water and brine to remove any water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate.

-

Fractional Distillation: The dried organic layer is subjected to fractional distillation. This technique is effective for separating alkanes with different boiling points and is a primary method used in refining.[5] Given the boiling point of 182°C for the target compound, this step will remove lower and higher boiling impurities.

-

Purity Assessment: The purity of the collected fractions should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of this compound.

Experimental Determination of the Melting Point

With a purified sample, the melting point can be accurately determined. The capillary method is a traditional and accessible technique, while Differential Scanning Calorimetry (DSC) offers higher precision and more detailed information about the phase transition.

Capillary Melting Point Determination

This method relies on visual observation of the phase change in a small sample heated in a capillary tube.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the purified, solid this compound is loaded into a capillary tube to a height of 1-2 mm. The tube is tapped to pack the sample at the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp, alongside a calibrated thermometer.

-

Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to get a preliminary, approximate melting range.[6]

-

Accurate Determination: A fresh sample is heated to about 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is the end of the range. For a pure compound, this range should be narrow (0.5-1.0°C).[7]

Caption: Workflow for capillary melting point determination.

Concluding Remarks

The determination of fundamental physicochemical properties, such as the melting point, is a cornerstone of chemical characterization. While the melting point of this compound is not currently established in the literature, this guide provides a comprehensive framework for its synthesis, purification, and experimental determination. The outlined protocols, grounded in established chemical principles, offer a clear path for researchers to obtain a verifiable and accurate value for this property. Such data is invaluable for the advancement of chemical databases and for enabling more precise modeling and application of highly branched alkanes in scientific and industrial contexts.

References

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.

- Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523-531.

- Mascal, M., & Dutta, S. (2019). Synthesis of highly-branched alkanes for renewable gasoline. Request PDF.

- Warton, B., et al. (1997). Synthesis of H-branch alkanes. PEARL.

- BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Alkanes.

- Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points.

- University of Calgary. (n.d.). Melting point determination.

- PubChem. (n.d.). This compound.

- Michigan State University. (n.d.). Experiment 1 - Melting Points.

- University of Missouri–St. Louis. (n.d.). Experiment 1: Melting-point Determinations.

- SlideShare. (2021). experiment (1) determination of melting points.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound [m.chemicalbook.com]

- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 2,3,3,4-Tetramethylheptane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,3,4-tetramethylheptane, a highly branched C11 alkane, in a variety of organic solvents. The document is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a deep understanding of solvent-solute interactions for this class of compounds. The guide delves into the theoretical underpinnings of alkane solubility, drawing upon thermodynamic principles and the "like dissolves like" paradigm. It further presents a qualitative assessment of this compound's miscibility across different solvent classes and provides a detailed, field-proven experimental protocol for the quantitative determination of solubility. Safety considerations for handling this compound and associated organic solvents are also thoroughly addressed.

Introduction: The Significance of Alkane Solubility

The solubility of alkanes in organic solvents is a fundamental parameter in numerous scientific and industrial applications, ranging from reaction chemistry and separations to formulation science. This compound, with its intricate branched structure, presents an interesting case study in the nuanced interplay of intermolecular forces that govern solubility. Understanding its behavior in different solvent environments is crucial for process design, optimization, and ensuring the homogeneity of chemical mixtures.

This guide will explore the solubility of this compound from both a theoretical and practical standpoint. We will begin by examining the physicochemical properties of this molecule and the thermodynamic principles that dictate its dissolution in various organic media. Subsequently, we will provide a qualitative overview of its expected solubility and a detailed experimental protocol for precise quantitative measurement.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for predicting its solubility. As a saturated hydrocarbon, its polarity is exceedingly low, and its interactions with other molecules are primarily governed by London dispersion forces.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| Structure | Highly branched alkane | - |

| Polarity | Nonpolar | General alkane properties[2][3][4][5] |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 5.2 | [1] |

The high XLogP3-AA value indicates a strong preference for nonpolar environments over polar ones, such as water. This is a key indicator of its solubility characteristics.

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process. The spontaneity of this process is determined by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of solution:

ΔG = ΔH - TΔS

For dissolution to be favorable, ΔG must be negative. This can be achieved through an exothermic enthalpy of solution (ΔH < 0), a significant increase in entropy (ΔS > 0), or a combination of both.[6]

The principle of "like dissolves like" is a practical manifestation of these thermodynamic considerations.[7] Nonpolar solutes, such as this compound, will readily dissolve in nonpolar solvents.[2][3][5] This is because the intermolecular forces (London dispersion forces) in both the solute and the solvent are of a similar nature and magnitude. When mixed, the disruption of solute-solute and solvent-solvent interactions is energetically compensated by the formation of new solute-solvent interactions.[3][5]

Conversely, dissolving a nonpolar solute in a polar solvent, such as ethanol or water, is energetically unfavorable. The strong hydrogen bonds or dipole-dipole interactions of the polar solvent molecules would need to be disrupted to accommodate the nonpolar solute, and the resulting solute-solvent interactions would be significantly weaker.[2][3][5]

The branched structure of this compound also influences its solubility. Compared to a linear alkane of the same molecular weight (n-undecane), the branching in this compound may lead to a slight increase in solubility in some solvents due to a decrease in the efficiency of crystal lattice packing (though this is more relevant for solid solutes) and a more compact molecular shape.[8][9]

Caption: Interaction diagram based on the "like dissolves like" principle.

Qualitative Solubility and Miscibility

Based on the theoretical principles outlined above, the expected solubility behavior of this compound in various classes of organic solvents can be predicted. As this compound is a liquid at room temperature, its solubility in other liquids is often described in terms of miscibility.[7]

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Similar nonpolar nature and reliance on London dispersion forces.[2][3][4][5] |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | Predominantly nonpolar character allows for favorable interactions. |

| Halogenated | Dichloromethane, Chloroform, Carbon Tetrachloride | Miscible | While possessing some polarity, the overall character allows for dissolution of nonpolar compounds. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Partially Miscible to Immiscible | The presence of a dipole moment in these solvents leads to less favorable interactions with the nonpolar alkane. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Slightly Soluble to Immiscible | Strong hydrogen bonding in the solvents makes the disruption of solvent-solvent interactions to accommodate the alkane energetically costly.[10] |

Quantitative Solubility Data (Estimated)

While precise figures are elusive, a general trend of decreasing solubility with increasing solvent polarity can be confidently predicted. For practical purposes, in nonpolar solvent systems, it is reasonable to assume complete miscibility.

Experimental Protocol for Determining Solubility

For a precise quantitative determination of the solubility of a liquid solute like this compound in a given organic solvent, a gravimetric method can be employed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (readable to 0.0001 g)

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Several sealable glass vials

-

Pipettes and syringes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the organic solvent in a sealable glass vial. An excess is indicated by the presence of a separate, undissolved phase of the solute.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment and allow it to equilibrate for at least 24 hours. Agitate the mixture periodically to facilitate the dissolution process.

-

-

Sample Extraction:

-

After the equilibration period, carefully extract a known volume of the clear, saturated supernatant using a pipette or syringe. Be extremely cautious not to disturb the undissolved solute layer.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or beaker.

-

Transfer the extracted aliquot of the saturated solution to the pre-weighed container.

-

Weigh the container with the solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For volatile solvents, this can be done at room temperature or with gentle heating.

-

Once the solvent has completely evaporated, place the container with the non-volatile solute residue in a drying oven at a temperature below the boiling point of the solute but sufficient to remove any residual solvent.

-

Cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the container with the residue minus the initial mass of the empty container.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Caption: Workflow for the gravimetric determination of solubility.

Safety and Handling

When working with this compound and organic solvents, it is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: All handling of volatile organic compounds should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

-

Fire Safety: this compound and many organic solvents are flammable. Keep them away from ignition sources such as open flames, hot plates, and sparks. Ensure that fire extinguishers are readily accessible.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour organic solvents down the drain.

-

Material Safety Data Sheets (MSDS/SDS): Before working with any chemical, thoroughly review its MSDS to be fully aware of its hazards, handling precautions, and emergency procedures.[11][12]

Conclusion

The solubility of this compound in organic solvents is primarily dictated by its nonpolar nature. It is readily miscible with other nonpolar solvents due to the similarity in their intermolecular forces. Its solubility decreases significantly with increasing solvent polarity. While specific quantitative data for this compound is sparse, its solubility can be reliably estimated based on the behavior of similar branched alkanes. For applications requiring precise solubility values, the provided gravimetric experimental protocol offers a robust and accurate method for its determination. Adherence to safety protocols is paramount when handling this and other organic compounds.

References

- PubChem. (4S)-2,3,3,4-tetramethylheptane.

- Determination of Solubility by Gravimetric Method. [Link]

- Lumen Learning. Physical Properties of Alkanes. MCC Organic Chemistry. [Link]

- Wikipedia. Miscibility. [Link]

- Chemistry LibreTexts. Physical Properties of Alkanes. [Link]

- Moorpark College. Chem 12 Lab Manual. [Link]

- PubChem. This compound.

- Unacademy. Solubility of Alkanes. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Chemistry LibreTexts. 1.2.8: Properties of Alkanes. [Link]

- Miscibility of Liquids. [Link]

- PNAS. Branching in molecular structure enhancement of solubility in CO2. [Link]

- YouTube. Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. [Link]

- O-Chem Pad. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

Sources

- 1. This compound | C11H24 | CID 23453498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. All about Solubility of Alkanes [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. academic.oup.com [academic.oup.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Miscibility - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

Sourcing Specialty Isomers: A Technical Guide to the Procurement of 2,3,3,4-Tetramethylheptane

For researchers and formulation experts in drug development and petrochemical analysis, the procurement of specific, high-purity chemical entities is a foundational prerequisite for experimental success. Highly branched alkanes, such as 2,3,3,4-tetramethylheptane (CAS 61868-49-3), represent a class of compounds that are not typically available as off-the-shelf commodities.[1][2] Their value often lies in their precise isomeric structure, making them critical as reference standards in gas chromatography (GC) or as specialized, non-polar solvents.

This guide provides an in-depth, technical framework for navigating the complexities of sourcing this compound. It moves beyond a simple vendor list to establish a robust methodology for identifying, qualifying, and safely handling this specialty chemical, ensuring the integrity of your research and development pipeline.

Understanding the Compound: Physicochemical Profile

Before initiating a procurement process, a thorough understanding of the target molecule's properties is essential. This compound is a saturated, highly branched aliphatic hydrocarbon. Its structure directly influences its physical properties, which are critical for its application and safe handling.

| Property | Value | Source |

| CAS Number | 61868-49-3 | PubChem[2] |

| Molecular Formula | C₁₁H₂₄ | PubChem[2] |

| Molecular Weight | 156.31 g/mol | PubChem[2] |

| Boiling Point | 182°C (estimated) | ChemicalBook[1] |

| Density | 0.7727 g/cm³ (estimated) | ChemicalBook[1] |

| Refractive Index | 1.4311 (estimated) | ChemicalBook[1] |

The high degree of branching in this compound results in a unique boiling point and retention time in GC analysis, distinguishing it from its other C11 isomers.[3][4] This distinction is the primary reason for its use as a standard in complex hydrocarbon analysis, particularly in the petroleum and fuel industries.[5][6][7]

The Sourcing Challenge: Navigating the Supplier Landscape

Direct, large-scale commercial suppliers for a specific isomer like this compound are rare. The sourcing strategy, therefore, must pivot towards specialized providers. The landscape can be broadly categorized into three tiers:

-

Specialty Hydrocarbon Manufacturers: These companies produce a range of high-purity alkanes and cycloalkanes, often for the fuel and solvent industries. While they may not list every isomer, they are the most likely to have the synthetic capability or related precursors.

-

Custom Synthesis & Contract Research Organizations (CROs): These organizations are equipped to perform multi-step organic synthesis on demand. For a rare isomer, this is often the most direct route to obtaining a specified quantity and purity.

-

Reference Standard Suppliers: These companies specialize in producing and certifying high-purity compounds for analytical use. They are a primary source if the compound is intended for calibrating analytical instruments like gas chromatographs.

Representative Commercial Suppliers

The following table provides a representative, non-exhaustive list of companies within these categories that researchers can approach for sourcing this compound or similar specialty chemicals.

| Supplier Category | Company Example | Service/Product Focus | Geographic Footprint |

| Specialty Hydrocarbons | Trecora | High-purity specialty hydrocarbons and custom chemical processing.[5] | North America |

| Phillips 66 Specialty Solvents | Manufacturing of hydrocarbon solvents, including pentanes, heptanes, and custom blends.[8] | North America | |

| Enerchem | Manufacturer of hydrocarbon-based fluids and specialty solvents. | Canada | |

| Custom Synthesis / CRO | Enamine | Custom synthesis of organic compounds from milligram to kilogram scale. | Global (HQ in Ukraine) |

| Otava Chemicals | Custom synthesis for pharmaceutical and biotech applications. | North America & Europe[9] | |

| ResolveMass Laboratories Inc. | Custom synthesis of small molecules and Active Pharmaceutical Ingredients (APIs). | North America[10] | |

| Reference Standards | Sigma-Aldrich (Merck) | Certified reference materials (CRMs) and analytical standards for chromatography.[11] | Global |

| Thermo Fisher Scientific | CertiQ™ GC Secondary Reference Standards traceable to USP & EP.[12] | Global | |

| AccuStandard | Certified reference materials for EPA methods, petroleum, and custom formulations. | Global (HQ in USA) |

The Procurement Workflow: A Self-Validating System

Sourcing a specialty chemical is a multi-step process that requires rigorous validation at each stage to ensure the final product meets the stringent requirements of scientific research. The following workflow is designed as a self-validating system, with built-in checkpoints to guarantee quality and traceability.

Caption: A logical workflow for the procurement and in-house validation of specialty chemicals.

Experimental Protocols: Ensuring Quality and Safety

In-House Quality Control Verification

Upon receipt, the identity and purity of this compound must be independently verified. This step is non-negotiable and serves as the final checkpoint in the self-validating procurement workflow.

Objective: To confirm the identity and assess the purity of the supplied this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Standard Preparation: Prepare a 1000 µg/mL stock solution of the received this compound in a high-purity solvent such as isooctane.

-

Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-1 or equivalent) and a mass selective detector.

-

GC Conditions (Representative):

-

Injector: Split/splitless inlet at 250°C, split ratio 50:1.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

-

MS Detector: Scan range of 40-300 m/z.

-

-

Analysis:

-

Inject 1 µL of the prepared standard.

-

Integrate the total ion chromatogram (TIC) to determine the area percent of the main peak. This provides the purity value.

-

Analyze the mass spectrum of the primary peak and compare it to reference spectra for C11 alkanes to confirm identity. The fragmentation pattern should be consistent with a highly branched 156 g/mol alkane.

-

-

Acceptance Criteria: The purity determined by GC area percent must align with the specification on the supplier's Certificate of Analysis (e.g., ≥98%). The mass spectrum must be consistent with the structure of tetramethylheptane.

Understanding the Certificate of Analysis (CofA)

The CofA is a critical document that certifies the quality of the supplied material. For a reference standard, it should be produced under an ISO 17034 accredited system.[13]

Key Parameters to Scrutinize on a CofA: [12][14][15]

-

Certified Value/Purity: The reported purity, often determined by GC-FID, with its associated uncertainty.

-

Method of Analysis: The specific analytical techniques used for certification (e.g., GC-FID, Karl Fischer for water content).

-

Traceability: A statement of metrological traceability to a national or international standard (e.g., NIST).

-

Storage Conditions: Recommended storage to maintain material integrity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its safety profile can be inferred from similar highly branched alkanes.[11] These compounds are generally flammable liquids and may pose an aspiration hazard if swallowed.[10][16][17]

GHS Hazard Classification (Anticipated):

-

Flammable Liquids: Category 3 (H226)

-

Aspiration Hazard: Category 1 (H304)

-

Skin Irritation: Category 2 (H315)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Central nervous system (H336 - May cause drowsiness or dizziness)

Recommended Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[16]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. Ensure fire extinguishers (e.g., dry chemical, CO₂) are readily accessible.

-

Handling: Ground and bond containers when transferring material to prevent static discharge. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[18] Storage should be in a designated flammable liquids cabinet.

By implementing this comprehensive guide, researchers can confidently navigate the procurement process for this compound, ensuring the acquisition of high-quality material essential for advancing scientific discovery while maintaining the highest standards of safety and experimental integrity.

References

- Trecora. (n.d.). Specialty Hydrocarbons, Waxes, Additives & high-purity custom chemical processing solutions.

- Otava Chemicals. (n.d.). Custom Synthesis.

- Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Branched Olefins.

- Labsert. (n.d.). CERTIFICATE OF ANALYSIS.

- Phillips 66. (n.d.). Solvents - Products.

- ChemicalBook. (n.d.). This compound.

- NIST. (2021). Standard Reference Material 2895 - Certificate of Analysis.

- Goedknegt, R. (n.d.). Certificates for Chromatography Standards: Sense and Nonsense.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). CertiQ™ GC Secondary Reference Standard.

- Carl ROTH. (n.d.). Safety Data Sheet: n-Alkane standard solution (C10-C40 all even).

- ResearchGate. (2025). Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory.

- PubChem. (n.d.). This compound.

- Australian Government Department of Health and Aged Care. (2023). Alkanes, C8–18-branched and linear - Assessment statement (CA09590).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Hydrocarbons, C₆-C₇, n-alkanes, isoalkanes, cyclics, <5% n-hexane.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- ResearchGate. (n.d.). (PDF) Gas Chromatograph Applications in Petroleum Hydrocarbon Fluids.

- PubChem. (n.d.). (4S)-2,3,3,4-tetramethylheptane.

- Chemistry LibreTexts. (2023). 27.4: Applications of Gas Chromatography.

- ResearchGate. (2025). The influence of fuel structure on combustion as demonstrated by the isomers of heptane: A rapid compression machine study.

- Maximum Academic Press. (2024). Exploring fuel isomeric effects of hexanes at various pressures pyrolysis and laminar burning velocity.

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound | C11H24 | CID 23453498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring fuel isomeric effects of hexanes at various pressures pyrolysis and laminar burning velocity [maxapress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. GC & GC/MS Standards Certificates of Analysis [v-kit.com]

- 10. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. thermofisher.com [thermofisher.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. labsertchemical.com [labsertchemical.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. carlroth.com [carlroth.com]

- 17. carlroth.com [carlroth.com]

- 18. fishersci.com [fishersci.com]

Navigating the Uncharted: A Technical Safety Guide to 2,3,3,4-Tetramethylheptane

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Compound